N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide
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Overview
Description
N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a phenylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide typically involves the condensation of 2,4-dioxo-1H-pyrimidine-5-carboxylic acid with 4-aminobenzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the associated biochemical pathways. This inhibition can lead to various therapeutic effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
- N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-ethoxybenzamide
- N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-propoxybenzamide
- N-(2,4-dioxo-1H-pyrimidin-5-yl)nitrous amide
Comparison: While these compounds share a common pyrimidine core, the substituents on the benzamide group can significantly influence their chemical properties and biological activities. For instance, the presence of an ethoxy or propoxy group can alter the compound’s solubility and reactivity. N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide is unique due to its phenyl substitution, which can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-15(19-14-10-18-17(23)20-16(14)22)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,19,21)(H2,18,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXSXUXCXGSSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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